2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid
Description
2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is a pyridazinone derivative characterized by a dichloro-substituted pyridazinone core linked to an acetic acid moiety. Pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . This compound’s structure features electron-withdrawing chlorine atoms at positions 4 and 5 of the pyridazinone ring, which may enhance its reactivity and binding affinity to biological targets.
Properties
CAS No. |
107186-13-0 |
|---|---|
Molecular Formula |
C6H4Cl2N2O3 |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2-(4,5-dichloro-6-oxopyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C6H4Cl2N2O3/c7-3-1-9-10(2-4(11)12)6(13)5(3)8/h1H,2H2,(H,11,12) |
InChI Key |
UFBVAWAVDARDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid typically involves the reaction of 4,5-dichloropyridazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Hydrolysis and Oxidation
The acetic acid group originates from hydrolysis of ester intermediates. For example:
-
Ester hydrolysis :
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Conditions : Basic conditions (e.g., sodium hydroxide in methanol, reflux at 100°C) .
-
Outcome : Conversion of esters (e.g., ethyl esters) to carboxylic acids.
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Mechanism : Nucleophilic attack by hydroxide on the ester carbonyl, forming a carboxylate intermediate, which is protonated to yield the acid.
-
Substitution Reactions
The pyridazinone ring undergoes substitution reactions at specific positions:
-
Halide displacement : Chlorine atoms at positions 4 and 5 of the pyridazinone ring can act as leaving groups under basic conditions (e.g., K₂CO₃ in DMF) .
-
Nucleophilic aromatic substitution : Reactions with phenolic derivatives (e.g., 2-(3,5-dichloro-4-hydroxyphenyl) compounds) to form ether-linked derivatives .
Reduction and Oxidation
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Reduction : Pyridazinone derivatives are reduced to aminopyridazine intermediates using metal hydrides (e.g., LAH) or catalytic hydrogenation .
-
Oxidation : Hydroxypyridazinones are oxidized to pyridazinones via agents such as Jones reagent (CrO₃ in H₂SO₄) .
Derivatization of the Acetic Acid Group
The acetic acid moiety can undergo esterification, amidation, or coupling reactions:
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Esterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., HCl) .
-
Amidation : Replacement of the hydroxyl group with amine nucleophiles (e.g., via carbodiimide coupling) .
Pyridazinone Ring Modifications
-
Alkylation : Introduction of alkyl groups (e.g., isopropyl) via nucleophilic substitution at position 4 .
-
Annulation : Formation of fused rings through cycloaddition or condensation reactions .
Data Table: Reaction Conditions and Outcomes
Stability and Reactivity
-
Thermal stability : Pyridazinones are stable under reflux conditions (e.g., 120–140°C) but may decompose under prolonged exposure to strong acids/bases .
-
Reactivity : The chlorine atoms at positions 4 and 5 are reactive sites for nucleophilic substitution, while the ketone group (C=O) at position 6 is prone to reduction or enolate formation .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 223.01 g/mol
- Melting Point : 174–176 °C
Its structure features a pyridazine ring with dichloro and keto groups, which are crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyridazine compounds are promising candidates for cyclooxygenase-2 (COX-2) inhibitors, which are vital in treating inflammatory diseases. The 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid has shown potential in inhibiting COX-2, making it a candidate for further development as an anti-inflammatory drug .
Anticancer Properties
Pyridazine derivatives have been studied for their anticancer properties. For instance, compounds similar to 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could position it as a valuable agent in cancer therapy .
Synthesis and Characterization
The synthesis of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid typically involves multi-step chemical reactions starting from simpler pyridazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: COX Inhibition
In a study focusing on the synthesis of pyridazine derivatives as COX inhibitors, 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid was evaluated alongside other compounds. The results indicated a significant inhibition of COX activity compared to standard drugs like indomethacin, suggesting its potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Anticancer Activity
Another study investigated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The findings showed that compounds similar to 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid exhibited potent anticancer activity with lower toxicity towards normal cells. This highlights the selective nature of these compounds in targeting cancer cells while sparing healthy tissues .
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid and its analogs:
Structural and Functional Analysis
However, the increased molecular weight (357.23 vs. 223.0 g/mol) may reduce aqueous solubility.
Acetamide Analog (C₆H₅Cl₂N₃O₂) :
- Replacement of the carboxylic acid with an acetamide group eliminates ionization at physiological pH, likely enhancing lipophilicity and membrane permeability. This modification is common in prodrug design to improve oral bioavailability.
The aromatic ring may enhance π-π stacking in protein binding pockets.
Methyl Benzoate Ester (C₁₂H₈Cl₂N₂O₃) :
- The ester group increases lipophilicity (predicted density: 1.47 g/cm³), making it more suitable for transdermal or oral delivery. The high boiling point (398.6°C) suggests thermal stability, advantageous for synthetic processing.
Sulfonamide Derivative (C₁₄H₁₅Cl₂N₃O₄S) :
- The sulfonamide moiety is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase), implying divergent pharmacological activity compared to the carboxylic acid-based parent compound.
Biological Activity
2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₅Cl₂N₃O₂
- Molecular Weight : 222.03 g/mol
- CAS Number : 298188-04-2
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to the pyridazinone structure. For example, a derivative of this compound exhibited significant protective effects in seizure models. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups such as chlorine enhances anticonvulsant activity. A specific compound demonstrated an effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests .
Antitumor Activity
The compound has shown potential as an antitumor agent. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. Notably, compounds with dichloro substitutions demonstrated IC50 values lower than that of standard chemotherapeutics like doxorubicin, indicating enhanced potency against tumor cells . The SAR analysis suggested that modifications at specific positions on the pyridazinone ring significantly influence cytotoxicity.
The biological activity of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, the efficacy of the compound was assessed using both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that the compound provided significant protection against seizures with a favorable safety profile .
Study 2: Antitumor Activity Assessment
A series of derivatives were synthesized and screened for cytotoxicity against several cancer cell lines including HT29 and A431. The most active compounds demonstrated IC50 values significantly lower than standard treatments, suggesting their potential as lead candidates for further development in cancer therapy .
Data Tables
| Compound | Activity Type | IC50/ED50 (mg/kg) | Notes |
|---|---|---|---|
| Compound A | Anticonvulsant | 24.38 | Effective in MES model |
| Compound B | Antitumor | <1.98 | Active against HT29 cells |
Q & A
Q. What are the key physicochemical properties of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid critical for experimental design?
Methodological Answer: Key properties include molecular weight (223.02 g/mol, C₆H₄Cl₂N₂O₃ ), solubility in polar solvents (e.g., DMSO, methanol), and stability under ambient conditions. These parameters guide solvent selection, storage protocols, and reaction design. For example:
Q. Reference Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄Cl₂N₂O₃ | |
| Molecular Weight | 223.02 g/mol | |
| CAS No. | 107186-13-0 |
Q. How can researchers verify the purity of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid?
Methodological Answer : Purity validation requires orthogonal analytical methods:
HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against certified reference standards .
NMR Spectroscopy : Analyze / NMR spectra for characteristic peaks (e.g., pyridazinone ring protons at δ 6.5–7.5 ppm) and absence of impurities .
Elemental Analysis : Confirm %C, %H, %N, and %Cl align with theoretical values (±0.4% tolerance) .
Q. Validation Parameters :
| Method | Key Metrics | Acceptable Criteria |
|---|---|---|
| HPLC | Retention time, peak area ratio | ≥95% purity |
| NMR | Signal integration, impurity peaks | <5% unidentified signals |
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer : Discrepancies often arise from inadequate force-field parameterization or solvent effects in simulations. To resolve:
Validate Computational Models : Compare density functional theory (DFT)-predicted bond lengths/angles with X-ray crystallography data (e.g., using SHELXT or WinGX ).
Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to account for solvation effects in reaction simulations .
Experimental Replication : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate variables affecting reactivity .
Case Study :
A 13.6% error in titration-based concentration calculations (observed in analogous acetic acid studies ) highlights the need for computational refinement via iterative validation.
Q. How can the synthesis of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid be optimized for high regioselectivity?
Methodological Answer : Regioselectivity challenges arise during pyridazinone ring chlorination. Optimization steps include:
Stepwise Halogenation : Use N-chlorosuccinimide (NCS) at 0–5°C to minimize over-chlorination .
Catalytic Control : Employ Lewis acids (e.g., FeCl₃) to direct electrophilic substitution at the 4,5-positions .
In-situ Monitoring : Track reaction progress via LC-MS to terminate at the desired intermediate .
Q. Synthetic Workflow :
Condense dichloropyridazinone with glycine derivatives.
Purify via recrystallization (ethanol/water, 1:3 v/v) .
Q. What advanced techniques are used to study the interaction of this compound with biological targets (e.g., enzymes)?
Methodological Answer : Mechanistic studies employ:
Surface Plasmon Resonance (SPR) : Quantify binding affinity () to immobilized enzymes .
Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
X-ray Crystallography : Resolve co-crystal structures with target proteins using SHELXT or PHENIX .
Example :
For pyridazinone derivatives, crystallographic data (e.g., 2.1 Å resolution) reveal hydrogen bonding between the acetic acid moiety and active-site residues .
Q. How can researchers address discrepancies in reported biological activity data for structural analogs?
Methodological Answer : Discrepancies may stem from assay variability or impurity profiles. Mitigation strategies:
Standardize Assays : Use pharmacopeial guidelines (e.g., USP monographs ) for enzyme inhibition assays.
Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven effects .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
